[4-(4-Acetylamino-phenyl)-3,5-dioxo-4-aza-tricyclo[5.2.2.0 2,6]undec-1-ylcarbamoyloxy]-acetic acid
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Overview
Description
[4-(4-ACETYLAMINO-PHENYL)-3,5-DIOXO-4-AZA-TRICYCLO[5.2.2.0 2,6]UNDEC-1-YLCARBAMOYLOXY]-ACETIC ACID is a complex organic compound belonging to the class of phenylpyrrolidines . This compound is characterized by its polycyclic aromatic structure, which includes a benzene ring linked to a pyrrolidine ring through a carbon-carbon or carbon-nitrogen bond .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(4-ACETYLAMINO-PHENYL)-3,5-DIOXO-4-AZA-TRICYCLO[5.2.2.0 2,6]UNDEC-1-YLCARBAMOYLOXY]-ACETIC ACID involves multiple steps, starting with the preparation of the core tricyclic structure. This is typically achieved through a series of cyclization reactions, often involving Diels-Alder reactions to form the tricyclic framework . The acetylamino group is introduced through acetylation reactions, while the carbamoyloxy group is added via carbamoylation reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the cyclization and functionalization reactions . The process may also involve purification steps such as recrystallization and chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
[4-(4-ACETYLAMINO-PHENYL)-3,5-DIOXO-4-AZA-TRICYCLO[5.2.2.0 2,6]UNDEC-1-YLCARBAMOYLOXY]-ACETIC ACID undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions . Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines . Substitution reactions can result in a variety of substituted derivatives, depending on the nucleophile or electrophile used .
Scientific Research Applications
Chemistry
In chemistry, [4-(4-ACETYLAMINO-PHENYL)-3,5-DIOXO-4-AZA-TRICYCLO[5.2.2.0 2,6]UNDEC-1-YLCARBAMOYLOXY]-ACETIC ACID is used as a building block for the synthesis of more complex molecules . Its unique structure makes it a valuable intermediate in organic synthesis .
Biology
In biological research, this compound is studied for its potential interactions with various biological targets . It may serve as a lead compound for the development of new drugs or as a tool for studying biochemical pathways .
Medicine
In medicine, the compound’s potential therapeutic properties are explored . It may have applications in the treatment of certain diseases, although further research is needed to fully understand its efficacy and safety .
Industry
In industrial applications, this compound is used in the production of specialty chemicals and materials . Its unique properties make it suitable for use in various industrial processes .
Mechanism of Action
The mechanism of action of [4-(4-ACETYLAMINO-PHENYL)-3,5-DIOXO-4-AZA-TRICYCLO[5.2.2.0 2,6]UNDEC-1-YLCARBAMOYLOXY]-ACETIC ACID involves its interaction with specific molecular targets . These targets may include enzymes, receptors, or other proteins involved in biochemical pathways . The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function .
Comparison with Similar Compounds
Similar Compounds
Tricyclic Compounds: Other tricyclic compounds may also exhibit similar chemical properties and reactivity.
Uniqueness
The uniqueness of this compound lies in its specific functional groups and their arrangement within the tricyclic framework . This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C21H23N3O7 |
---|---|
Molecular Weight |
429.4 g/mol |
IUPAC Name |
2-[[(2R,6R)-4-(4-acetamidophenyl)-3,5-dioxo-4-azatricyclo[5.2.2.02,6]undecan-1-yl]carbamoyloxy]acetic acid |
InChI |
InChI=1S/C21H23N3O7/c1-11(25)22-13-2-4-14(5-3-13)24-18(28)16-12-6-8-21(9-7-12,17(16)19(24)29)23-20(30)31-10-15(26)27/h2-5,12,16-17H,6-10H2,1H3,(H,22,25)(H,23,30)(H,26,27)/t12?,16-,17+,21?/m1/s1 |
InChI Key |
WBCOLMYVEBTZOA-HAQNHBKZSA-N |
Isomeric SMILES |
CC(=O)NC1=CC=C(C=C1)N2C(=O)[C@H]3[C@@H](C2=O)C4(CCC3CC4)NC(=O)OCC(=O)O |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)N2C(=O)C3C4CCC(C3C2=O)(CC4)NC(=O)OCC(=O)O |
Origin of Product |
United States |
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